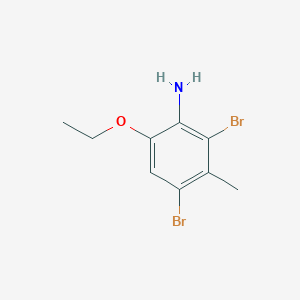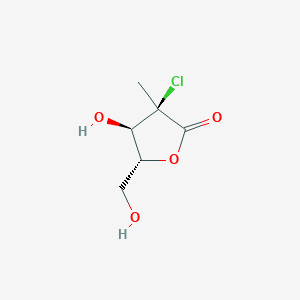
(3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one is a chiral compound with significant importance in organic chemistry It is characterized by its unique structure, which includes a chloro group, a hydroxyl group, and a hydroxymethyl group attached to a methyloxolanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one typically involves the use of specific reagents and conditions to achieve the desired stereochemistry. One common method involves the reaction of a suitable precursor with a chlorinating agent under controlled conditions. For example, a precursor compound can be treated with thionyl chloride in the presence of a base to introduce the chloro group. The reaction is usually carried out at low temperatures to maintain the integrity of the stereocenters.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
(3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of alcohol or alkane derivatives.
Substitution: Formation of substituted oxolanone derivatives.
科学研究应用
(3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxyl and hydroxymethyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one
- (3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one
- (3R,4R,5R)-3-iodo-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one
Uniqueness
(3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one is unique due to the presence of the chloro group, which imparts distinct reactivity compared to its fluoro, bromo, and iodo analogs. The chloro group is less reactive than the bromo and iodo groups but more reactive than the fluoro group, making it suitable for specific synthetic applications.
属性
分子式 |
C6H9ClO4 |
|---|---|
分子量 |
180.58 g/mol |
IUPAC 名称 |
(3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one |
InChI |
InChI=1S/C6H9ClO4/c1-6(7)4(9)3(2-8)11-5(6)10/h3-4,8-9H,2H2,1H3/t3-,4-,6-/m1/s1 |
InChI 键 |
MCSUYNRCKYZYJI-ZMIZWQJLSA-N |
手性 SMILES |
C[C@]1([C@@H]([C@H](OC1=O)CO)O)Cl |
规范 SMILES |
CC1(C(C(OC1=O)CO)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloropyrido[3,4-b]pyrazin-5-amine](/img/structure/B13002617.png)
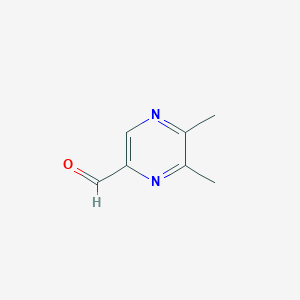


![Pyrrolo[2,1-f][1,2,4]triazine-6-carboximidamide](/img/structure/B13002641.png)
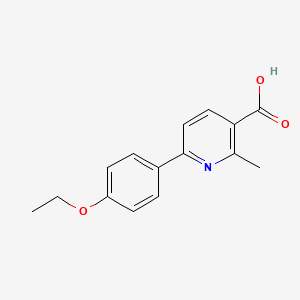


![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B13002664.png)
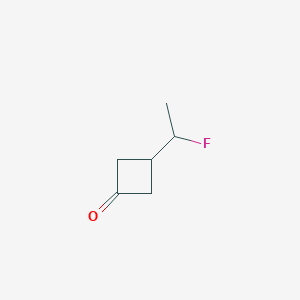

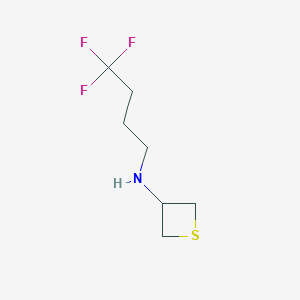
![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002692.png)
